molecular formula C20H34O B1580774 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- CAS No. 68931-30-6

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-

Cat. No.: B1580774
CAS No.: 68931-30-6
M. Wt: 290.5 g/mol
InChI Key: IQDXAJNQKSIPGB-UHFFFAOYSA-N
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Description

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, also known as geranyllinalool, is an organic compound with the molecular formula C20H34O. It is a clear, colorless to pale yellow liquid with a distinctive aromatic odor. This compound is a member of the terpenoid family and is commonly found in essential oils of various plants.

Scientific Research Applications

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various terpenoid compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the fragrance and flavor industry to enhance the aroma and taste of products.

Safety and Hazards

The use of “3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol” is generally considered safe as it is typically used in low concentrations in personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- can be synthesized through several chemical routes. One common method involves the oxidation of benzyl alcohol under specific conditions to yield the desired product . The reaction typically requires a suitable oxidizing agent and controlled temperature to ensure the formation of the target compound.

Industrial Production Methods

In industrial settings, the production of 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- often involves large-scale chemical synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction efficiency and yield. The compound is then purified through distillation or other separation techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, leading to changes in cellular functions. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Geraniol: Another terpenoid with similar structural features but different functional groups.

    Linalool: A related compound with a similar backbone but distinct chemical properties.

    Farnesol: Shares structural similarities but has different biological activities.

Uniqueness

1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- is unique due to its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical and biological properties. Its versatility in various chemical reactions and applications in multiple fields highlights its significance .

Properties

IUPAC Name

3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDXAJNQKSIPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862543
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68931-30-6
Record name 3,7,11,15-Tetramethyl-1,6,10,14-hexadecatetraen-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68931-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68931-30-6
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Synthesis routes and methods

Procedure details

Compound U ##STR47## docosanol Compound V ##STR48## phytol Control compound: -MDP (AcMur-L-Ala-D-Glu)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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